10‑Fold Greater Anti‑Cryptosporidium Potency Compared to Lead Compound SLU‑2815
In the same cell‑based infection model (HCT‑8 host cells, C. parvum Iowa strain), SLU‑10906 exhibits an EC₅₀ of 0.19 μM, whereas the parent lead compound SLU‑2815 (1) shows an EC₅₀ of 1.8 μM [1]. This represents a 9.5‑fold improvement in potency. The benzoxaborole bioisostere replacement of the benzoic acid is directly responsible for this gain, as other analogs in the series, such as boronic acid 58, achieve only a 2‑fold improvement (EC₅₀ = 0.78 μM) [2].
| Evidence Dimension | In vitro anti‑Cryptosporidium potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.19 μM |
| Comparator Or Baseline | SLU‑2815 (1): EC₅₀ = 1.8 μM |
| Quantified Difference | ≈10‑fold lower EC₅₀ (higher potency) |
| Conditions | Cp HCT‑8 cell‑based infection model, 48 h incubation, high‑content microscopy |
Why This Matters
Procurement of SLU‑10906 over SLU‑2815 provides a validated, 10‑fold more potent tool compound for cellular Cryptosporidium studies, enabling lower working concentrations and reducing off‑target risk.
- [1] Gasonoo M, et al. J Med Chem. 2025;68(1):832–849. Table 1 and abstract. View Source
- [2] Gasonoo M, et al. J Med Chem. 2025;68(1):832–849. SAR discussion of boronic acid 58. View Source
